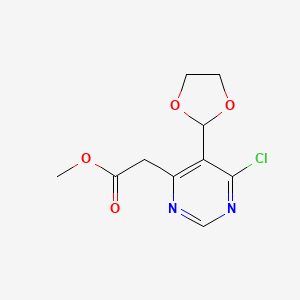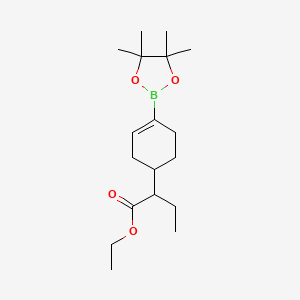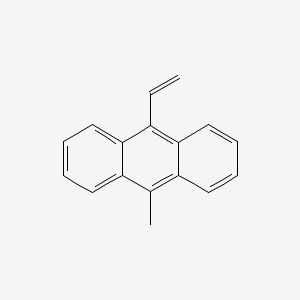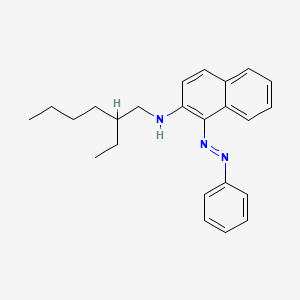
tert-Butyl 4-bromo-2-chloronicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-bromo-2-chloronicotinate: is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a tert-butyl ester group, a bromine atom at the 4-position, and a chlorine atom at the 2-position on the nicotinate ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-bromo-2-chloronicotinate typically involves the esterification of 4-bromo-2-chloronicotinic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: tert-Butyl 4-bromo-2-chloronicotinate can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and various amines.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.
Major Products:
Substitution: Formation of tert-butyl 4-methoxy-2-chloronicotinate or tert-butyl 4-amino-2-chloronicotinate.
Oxidation: Formation of tert-butyl 4-bromo-2-chloronicotinic acid.
Reduction: Formation of this compound alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 4-bromo-2-chloronicotinate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of halogenated nicotinates on biological systems. It can be used to investigate enzyme interactions and receptor binding.
Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of novel therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It can be employed in the production of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-bromo-2-chloronicotinate involves its interaction with specific molecular targets. The presence of halogen atoms (bromine and chlorine) and the ester group allows the compound to participate in various chemical reactions, including binding to enzymes and receptors. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-bromo-2-fluoronicotinate
- tert-Butyl 4-chloro-2-bromonicotinate
- tert-Butyl 4-iodo-2-chloronicotinate
Comparison: tert-Butyl 4-bromo-2-chloronicotinate is unique due to the specific positioning of the bromine and chlorine atoms on the nicotinate ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, the presence of bromine at the 4-position and chlorine at the 2-position may result in different binding affinities and reaction pathways compared to compounds with different halogen substitutions.
Propriétés
Formule moléculaire |
C10H11BrClNO2 |
|---|---|
Poids moléculaire |
292.55 g/mol |
Nom IUPAC |
tert-butyl 4-bromo-2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C10H11BrClNO2/c1-10(2,3)15-9(14)7-6(11)4-5-13-8(7)12/h4-5H,1-3H3 |
Clé InChI |
NHGHXNUNWKKICM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=C(C=CN=C1Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![tert-Butyl 2-formyl-1-methyl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate](/img/structure/B13931095.png)






